molecular formula C7H8BrClFN B1422107 2-Bromo-4-fluoro-N-methylaniline hydrochloride CAS No. 1037138-94-5

2-Bromo-4-fluoro-N-methylaniline hydrochloride

Cat. No.: B1422107
CAS No.: 1037138-94-5
M. Wt: 240.5 g/mol
InChI Key: IGYUXVCMJJVYON-UHFFFAOYSA-N
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Description

2-Bromo-4-fluoro-N-methylaniline hydrochloride is a chemical compound with the molecular formula C7H8BrClFN. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, fluorine, and a methyl group. This compound is often used in various chemical syntheses and research applications due to its unique reactivity and properties .

Scientific Research Applications

2-Bromo-4-fluoro-N-methylaniline hydrochloride is used in a wide range of scientific research applications, including:

Safety and Hazards

While specific safety and hazard information for 2-Bromo-4-fluoro-N-methylaniline hydrochloride is not available, it’s important to handle all chemical substances with care. For example, 2-Bromo-4-methylaniline is known to be toxic if swallowed and in contact with skin. It also causes skin and serious eye irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-fluoro-N-methylaniline hydrochloride typically involves multiple steps. One common method starts with the nitration of a suitable precursor, followed by reduction to form the corresponding amine. The bromination and fluorination steps are then carried out to introduce the bromine and fluorine atoms at the desired positions on the benzene ring. Finally, the methylation of the amine group is performed, and the hydrochloride salt is formed by reacting with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-fluoro-N-methylaniline hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Mechanism of Action

The mechanism of action of 2-Bromo-4-fluoro-N-methylaniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms can influence the compound’s binding affinity and reactivity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-methylaniline: Similar structure but lacks the fluorine atom.

    2-Bromo-4-chloro-N-methylaniline hydrochloride: Similar structure but with a chlorine atom instead of fluorine.

    2-Bromo-N-methyl-4-nitroaniline: Contains a nitro group instead of fluorine

Uniqueness

2-Bromo-4-fluoro-N-methylaniline hydrochloride is unique due to the presence of both bromine and fluorine atoms, which confer distinct reactivity and properties.

Properties

IUPAC Name

2-bromo-4-fluoro-N-methylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrFN.ClH/c1-10-7-3-2-5(9)4-6(7)8;/h2-4,10H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGYUXVCMJJVYON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)F)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00681959
Record name 2-Bromo-4-fluoro-N-methylaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1037138-94-5
Record name 2-Bromo-4-fluoro-N-methylaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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